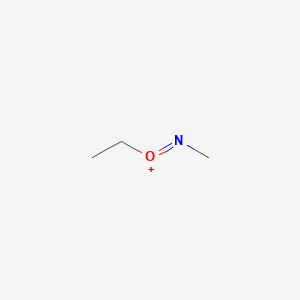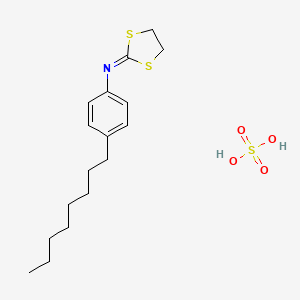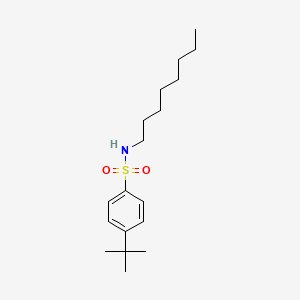
4-tert-Butyl-N-octylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-N-octylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by a benzene ring substituted with a tert-butyl group and an octyl group, along with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-octylbenzene-1-sulfonamide typically involves the sulfonation of tert-butylbenzene followed by the introduction of the octylamine group. The general synthetic route can be summarized as follows:
Sulfonation: tert-Butylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl chloride group, forming tert-butylbenzenesulfonyl chloride.
Amidation: The tert-butylbenzenesulfonyl chloride is then reacted with octylamine under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation and amidation steps.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-N-octylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tert-butyl and octyl groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can modify the alkyl groups.
Scientific Research Applications
4-tert-Butyl-N-octylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-N-octylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: A simpler aromatic hydrocarbon with a tert-butyl group.
N-octylbenzenesulfonamide: Similar structure but without the tert-butyl group.
Sulfanilamide: A well-known sulfonamide antibiotic with a simpler structure.
Uniqueness
4-tert-Butyl-N-octylbenzene-1-sulfonamide is unique due to the presence of both a tert-butyl group and an octyl group on the benzene ring, along with the sulfonamide functional group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
89784-43-0 |
|---|---|
Molecular Formula |
C18H31NO2S |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
4-tert-butyl-N-octylbenzenesulfonamide |
InChI |
InChI=1S/C18H31NO2S/c1-5-6-7-8-9-10-15-19-22(20,21)17-13-11-16(12-14-17)18(2,3)4/h11-14,19H,5-10,15H2,1-4H3 |
InChI Key |
RSLSDLMQLMZJRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride](/img/structure/B14383706.png)
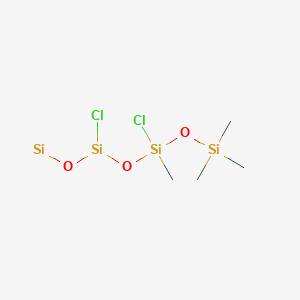
![N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14383721.png)
![1-Methyl-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14383729.png)
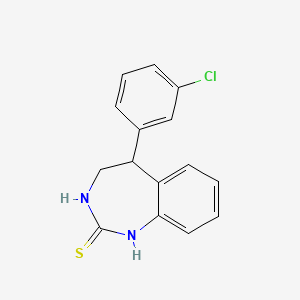
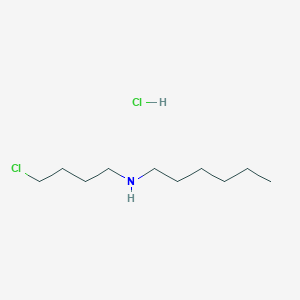
![1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one](/img/structure/B14383754.png)
![1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene](/img/structure/B14383756.png)
![4-(Ethoxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B14383757.png)
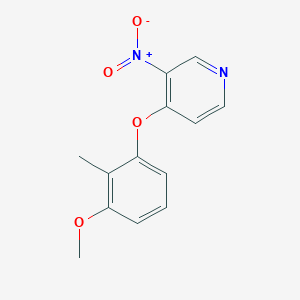

![4-Chloro-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14383784.png)
